An In-depth Technical Guide to 4-Pyridinecarbaldehyde and its Monohydrate
An In-depth Technical Guide to 4-Pyridinecarbaldehyde and its Monohydrate
Introduction: The Strategic Importance of a Versatile Heterocyclic Aldehyde
4-Pyridinecarbaldehyde, also known as isonicotinaldehyde, is a pivotal heteroaromatic aldehyde that stands as a critical synthetic intermediate in a multitude of scientific domains.[1] Its molecular architecture, which features an electron-deficient pyridine ring coupled with a highly reactive aldehyde functional group, makes it a privileged scaffold for the construction of complex molecular frameworks.[1] This compound is a cornerstone for synthesizing a wide array of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]
While often handled as an anhydrous liquid, its sensitivity to air and humidity means it frequently exists in its monohydrate form, a geminal diol.[4] Understanding the equilibrium between the aldehyde and its hydrate is crucial for predicting reactivity, interpreting analytical data, and designing robust synthetic protocols. This guide provides an in-depth exploration of the chemical properties, structure, reactivity, and applications of 4-Pyridinecarbaldehyde, with a particular focus on insights relevant to researchers in drug discovery and materials science.
Part 1: Core Chemical and Physical Properties
The fundamental properties of 4-Pyridinecarbaldehyde dictate its handling, reactivity, and suitability for various applications. It is typically a colorless to pale yellow or brown liquid with a distinct, pungent odor.[4][5][6] The compound is sensitive to air and humidity, necessitating storage under an inert atmosphere.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅NO | [4][7][8] |
| Molecular Weight | 107.11 g/mol | [7][8] |
| CAS Number | 872-85-5 | [3][7][8] |
| Appearance | Colorless to yellow-brown liquid | [4][6][9] |
| Melting Point | -4 to -2 °C | [4][9] |
| Boiling Point | 71-73 °C at 10 mmHg; 198 °C at 760 mmHg | [4][5][10] |
| Density | ~1.137 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | ~1.544 | [5][9] |
| Solubility | Soluble in water (20 g/L at 20 °C), ether, and ethanol. | [5][8][9] |
| pKa | 4.72 | [10] |
| Flash Point | 54.4 - 77.8 °C | [9] |
Part 2: Molecular Structure and Spectroscopic Profile
The Aldehyde-Hydrate Equilibrium
The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the aldehyde carbon. This makes it highly susceptible to nucleophilic attack by water, leading to the formation of a stable geminal diol, the monohydrate form (Pyridine-4-carbaldehyde monohydrate). This equilibrium is a critical consideration in both reaction chemistry and spectroscopic analysis.
Caption: Equilibrium between anhydrous 4-Pyridinecarbaldehyde and its monohydrate.
Spectroscopic Fingerprints
A multi-technique spectroscopic approach is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum typically shows distinct signals for the pyridine protons between δ 7.7 and 8.6 ppm. The aldehyde proton (CHO) resonates as a singlet around δ 7.9-11.7 ppm, depending on the solvent and concentration, which influences the hydrate equilibrium.[11]
-
¹³C NMR: Key signals include the pyridine carbons and a prominent peak for the aldehyde carbonyl carbon. In derivatives, this C=S or C=O carbon can appear as high as δ 181 ppm.[1]
-
-
Infrared (IR) Spectroscopy:
-
The anhydrous form exhibits a strong characteristic absorption band for the C=O stretch of the aldehyde.[1]
-
A characteristic double peak for the C-H bond of the aldehyde group is also observable.[1]
-
In the presence of the monohydrate, a broad O-H stretching band will appear. In derivatives like thiosemicarbazones, N-H stretching bands can be seen around 3159-3425 cm⁻¹.[1][11]
-
-
Mass Spectrometry (MS):
Part 3: Synthesis and Chemical Reactivity
Synthetic Pathways
High-yield synthetic routes are well-established, making 4-Pyridinecarbaldehyde readily accessible. The two primary methods involve oxidation and cyano-group transformation.[4]
-
Oxidation of 4-Pyridinemethanol: This is a common and efficient method where 4-pyridinemethanol is oxidized. Catalytic systems using molecular oxygen are often employed for a green chemistry approach.[1]
-
Transformation of 4-Cyanopyridine: This route involves the reduction and hydrolysis of 4-cyanopyridine, often in a mixed solvent system using a carbon catalyst, which can be recycled.[1][4]
Exemplary Protocol: Oxidation of 4-Pyridinemethanol [1]
-
Catalyst System: A catalytic system comprising 1-methylimidazole and a supported copper bromide complex (e.g., 9-azabicyclo[3.3.1]non-9-yloxy copper bromide on TentaGel resin) is prepared.
-
Reaction Setup: 4-Pyridinemethanol is dissolved in a suitable solvent, such as acetonitrile, in a reaction vessel.
-
Reaction Execution: The reaction is conducted at room temperature under an atmosphere of molecular oxygen (O₂) for approximately 24 hours with stirring.
-
Workup and Purification: Upon completion, the heterogeneous catalyst is removed by simple filtration. The solvent is then removed from the filtrate under reduced pressure (e.g., via rotary evaporation) to yield the crude product.
-
Analysis: The final product is analyzed by NMR spectroscopy to confirm its structure and purity. This method has been reported to achieve yields as high as 89%.[1]
Core Reactivity and Synthetic Utility
The aldehyde group is the hub of reactivity, participating in a wide range of transformations that are fundamental to organic synthesis.
-
Schiff Base Formation: It readily condenses with primary amines to form imines (Schiff bases). This reaction is crucial for synthesizing ligands for metalloenzyme inhibition studies and creating various heterocyclic systems.[1]
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with an amine in the presence of a reducing agent provides a direct route to secondary and tertiary amines, incorporating the pyridyl moiety into larger drug candidates.
-
Condensation Reactions: It serves as a key building block in aldol-type condensations for synthesizing bipyridyl and terpyridyl ligands, which are indispensable in coordination chemistry.[1]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (isonicotinic acid) or reduced to the alcohol (4-pyridinemethanol).
Caption: Synthesis of a thiosemicarbazone derivative via condensation.
Part 4: Applications in Drug Development and Materials Science
The versatility of 4-Pyridinecarbaldehyde makes it a high-value starting material in several advanced research areas.
-
Pharmaceuticals and Medicinal Chemistry: It is a fundamental building block for drugs with a wide therapeutic index.
-
Anticancer Agents: Derivatives have been shown in docking studies to bind effectively to the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1]
-
Antimalarial Compounds: The pyridyl scaffold is integral to the design of novel antimalarial agents, where structural modifications have led to compounds with excellent in vivo activity.[4]
-
Idiopathic Pulmonary Fibrosis (IPF): It is a key component in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors being investigated for the treatment of IPF.[4]
-
Other Therapeutic Areas: It is a precursor for compounds with anticonvulsant and anti-inflammatory properties.[1]
-
-
Coordination Chemistry and Materials Science:
-
Ligand Development: It is widely used to create bipyridyl and other complex ligands essential for constructing catalysts and luminescent metal complexes.[1][2]
-
Corrosion Inhibitors: Derivatives, such as those made with chitosan, have been used to create environmentally friendly and highly effective corrosion inhibitors for metal alloys.[1][6]
-
Biosensors: The aldehyde functionality is used to immobilize biomolecules like antibodies onto polymer films, creating stable and efficient biosensing platforms.[6]
-
-
Agrochemicals: The compound serves as a precursor for various pesticides and herbicides, contributing to modern crop protection solutions.[1][2]
Part 5: Safety, Handling, and Storage
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling 4-Pyridinecarbaldehyde.
-
Hazards: The compound is classified as a corrosive irritant.[7] It can cause burns upon contact with skin and is irritating to the eyes and respiratory system.[13][14] It may also cause skin sensitization.[14]
-
Handling: Work should be conducted in a well-ventilated area or a fume hood.[15] Avoid breathing vapors or mists.[13] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, is mandatory.[15][16]
-
Storage: As it is sensitive to air and humidity, 4-Pyridinecarbaldehyde should be stored in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[4] It should be kept in a cool, dry, and well-ventilated place away from oxidizing agents and direct sunlight.[6][9][13] Recommended storage temperature is often between 2-8°C.[4][9]
Conclusion
4-Pyridinecarbaldehyde, along with its monohydrate, represents far more than a simple chemical intermediate. Its unique electronic properties and the versatile reactivity of its aldehyde group provide a robust platform for innovation across medicinal chemistry, catalysis, and materials science. A thorough understanding of its structure, properties, and the delicate aldehyde-hydrate equilibrium is paramount for leveraging its full potential in the laboratory and developing the next generation of pharmaceuticals and functional materials.
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